Methylmethionine sulfonium chloride

Catalog No.
S535218
CAS No.
1115-84-0
M.F
C6H14NO2S.Cl
C6H14ClNO2S
M. Wt
199.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmethionine sulfonium chloride

CAS Number

1115-84-0

Product Name

Methylmethionine sulfonium chloride

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride

Molecular Formula

C6H14NO2S.Cl
C6H14ClNO2S

Molecular Weight

199.70 g/mol

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

MYGVPKMVGSXPCQ-JEDNCBNOSA-N

SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]

solubility

Soluble in water; Insoluble in fat
Soluble (in ethanol)

Synonyms

Chloride, Methionine Methylsulfonium, Chloride, Methylmethioninesulfonium, Methionine Methylsulfonium Chloride, Methylmethionine, Methylmethionine Sulfonium Chloride, Methylmethioninesulfonium Chloride, Methylsulfonium Chloride, Methionine, S Methylmethionine, S-Methylmethionine, Sulfonium, ((3S)-3-Amino-3-Carboxypropyl)Dimethyl-, Inner Salt, Vitamin U

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)O)N.[Cl-]

The exact mass of the compound Methylmethionine sulfonium chloride is 199.0434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; insoluble in fatsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Gastrointestinal Health

One of the most studied areas of MMSC research is its effect on gastrointestinal health. Early research suggested MMSC might promote healing of peptic ulcers. Studies have shown it may stimulate mucus production and protect the stomach lining, potentially aiding ulcer healing []. However, more recent and robust clinical trials are needed to confirm these findings []. MMSC is also being investigated for its role in other gastrointestinal conditions like colitis and gastritis, but research in this area is limited [].

Other Potential Applications

Beyond gastrointestinal health, some scientific research suggests MMSC may have other potential applications:

  • Anti-obesity effects: Studies on cell lines suggest MMSC might play a role in regulating fat cell differentiation, potentially impacting obesity development []. However, further research is needed to understand its effectiveness in humans.
  • Other effects: Additional research areas include investigating MMSC's potential effects on wound healing and diabetes, but these areas are in the early stages of exploration [, ].

Methylmethionine sulfonium chloride, also known as S-methylmethionine sulfonium chloride, is a derivative of the amino acid methionine. It has the chemical formula C6H14ClNO2SC_6H_{14}ClNO_2S and is characterized by its sulfonium functional group, which plays a crucial role in various biological processes. This compound is often referred to as "vitamin U," although it does not meet the strict criteria to be classified as a vitamin. It is predominantly found in green vegetables and has been associated with health benefits, particularly in gastrointestinal health .

Dimethyl sulfideC2H6SC_2H_6SDegradation product of methylmethionine sulfonium chloride

Uniqueness of Methylmethionine Sulfonium Chloride

Methylmethionine sulfonium chloride stands out due to its specific role as a methyl donor and its unique biosynthetic pathway from methionine. Unlike other similar compounds, it is particularly abundant in plants and has been linked to specific health benefits related to gastrointestinal health. Its potential applications in both pharmaceuticals and cosmetics further enhance its significance within this class of compounds.

Methylmethionine sulfonium chloride exhibits various biological activities:

  • Gastrointestinal Health: It has been used to promote healing in gastric ulcers and is thought to assist in reducing inflammation in the gastrointestinal tract .
  • Cell Proliferation: Recent studies have shown that derivatives of this compound can enhance cell proliferation and protect against ultraviolet radiation damage .
  • Antioxidant Properties: The compound may help mitigate oxidative stress by regulating nitric oxide levels in biological systems .

Methylmethionine sulfonium chloride has several applications:

  • Pharmaceuticals: It is used in formulations aimed at treating gastrointestinal disorders such as peptic ulcers and gastritis .
  • Cosmetics: Due to its skin-protective effects, derivatives of this compound are being investigated for use in cosmetic products .
  • Agriculture: Its role as a precursor for dimethylsulfoniopropionate (a compound involved in plant stress responses) highlights its potential agricultural applications .

Studies on methylmethionine sulfonium chloride indicate interactions with various biological molecules:

  • Nitric Oxide Regulation: Research has demonstrated that this compound can influence nitric oxide levels, which are crucial for numerous physiological processes .
  • Cellular Interactions: In vitro studies have shown that it can enhance the proliferation of human dermal fibroblasts and keratinocytes, suggesting its role in skin health and repair mechanisms .

Several compounds share structural or functional similarities with methylmethionine sulfonium chloride:

Compound NameChemical FormulaKey Features
MethionineC5H11NO2SC_5H_{11}NO_2SPrecursor to methylmethionine sulfonium chloride
DimethylsulfoniopropionateC5H10O2SC_5H_{10}O_2SOsmolyte involved in plant stress responses
S-AdenosylmethionineC15H19N5O7SC_{15}H_{19}N_5O_7SMethyl donor involved in various bio

Molecular Structure and Formula

Methylmethionine sulfonium chloride possesses the molecular formula C₆H₁₄ClNO₂S with a molecular weight of 199.70 grams per mole [1] [2]. The compound represents a quaternary ammonium-like structure where the sulfur atom occupies the central cationic position, formally designated as a sulfonium salt [1] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium chloride [3], reflecting its stereochemical configuration and functional group arrangement.

The structural framework consists of an L-methionine backbone to which an additional methyl group has been attached to the sulfur atom, creating a positively charged sulfonium center [4]. This quaternary sulfur arrangement results in a tetrahedral geometry around the sulfur atom, with the sulfur bearing a formal positive charge that is balanced by the chloride counterion [5]. The molecule maintains the essential amino acid structural elements including the amino group (-NH₂), carboxyl group (-COOH), and the characteristic side chain containing the sulfonium functionality [3].

Stereochemistry and Conformational Analysis

The stereochemical properties of methylmethionine sulfonium chloride are governed by the presence of the chiral carbon center at the α-amino acid position and the pyramidal geometry of the sulfonium sulfur atom [6] [5]. The compound exists predominantly in the S-configuration at the amino acid center, consistent with the L-methionine parent structure [3]. Nuclear magnetic resonance studies have demonstrated that the sulfonium group exhibits stereochemically active properties due to the presence of a lone pair of electrons on the sulfur atom, which forces the sulfur to adopt a pyramidal geometry rather than a planar arrangement [5].

Conformational analysis reveals that the molecule can adopt multiple conformations through rotation about the carbon-carbon and carbon-sulfur bonds within the alkyl chain connecting the amino acid backbone to the sulfonium center [7]. Deuterium nuclear magnetic resonance investigations of methionine derivatives have shown that the methyl groups attached to the sulfonium center undergo rapid rotation at room temperature, with activation energies for methyl rotation determined to be approximately 8.3 kilojoules per mole for the terminal methyl groups [7]. At elevated temperatures, additional side-chain motions become significant, with activation energies of approximately 14 kilojoules per mole for these higher-energy conformational changes [7].

Physical Properties

Solubility Characteristics

Methylmethionine sulfonium chloride exhibits excellent water solubility, with reported values ranging from 100 to 250 milligrams per milliliter at room temperature [8] [9]. This high aqueous solubility is attributed to the ionic nature of the compound, specifically the presence of the positively charged sulfonium center paired with the chloride anion [8]. The compound demonstrates clear, colorless solutions when dissolved in water [8]. The solubility characteristics are further enhanced by the presence of both the amino and carboxyl functional groups, which can engage in hydrogen bonding with water molecules [8].

The compound shows limited solubility in non-polar organic solvents due to its ionic character and the presence of polar functional groups [8]. The pH of aqueous solutions typically ranges from 4.0 to 5.5, indicating slightly acidic conditions due to the presence of the carboxyl group and the electron-withdrawing effect of the positively charged sulfonium center [8] [9].

Stability Parameters

The stability profile of methylmethionine sulfonium chloride reveals several important characteristics. The compound demonstrates thermal instability, decomposing at its melting point of 134-140°C [10] [11]. This decomposition is characteristic of many quaternary ammonium and sulfonium salts, where elevated temperatures promote bond cleavage and elimination reactions [11].

Chemical stability is significantly influenced by pH conditions. The compound exhibits rapid hydrolysis in alkaline media, where the basic conditions facilitate nucleophilic attack on the electrophilic sulfonium center [11]. Under acidic to neutral conditions, the compound maintains reasonable stability, although prolonged exposure to moisture should be avoided due to its highly hygroscopic nature [9] [11]. The hygroscopic properties necessitate storage under controlled atmospheric conditions to prevent moisture uptake and potential degradation [9].

Spectroscopic Properties

The spectroscopic characteristics of methylmethionine sulfonium chloride provide valuable structural information. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group exhibits stretching vibrations in the region typical of primary amines, while the carboxyl group shows characteristic carbonyl stretching frequencies [12]. The carbon-sulfur bonds contribute to the fingerprint region of the infrared spectrum, although specific values for this compound have not been extensively documented in the literature [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the sulfonium center and the overall molecular architecture. Proton nuclear magnetic resonance spectroscopy shows distinct signals for the methyl groups attached to the sulfonium center, typically appearing as a singlet due to the symmetrical environment of these groups [7]. The methylene protons of the alkyl chain connecting the amino acid backbone to the sulfonium center exhibit characteristic chemical shifts reflecting their proximity to the electron-withdrawing sulfonium group [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon atoms of the sulfonium methyl groups at characteristic chemical shifts, along with the carbon atoms of the amino acid backbone [7]. Mass spectrometry of the compound typically shows a molecular ion peak at mass-to-charge ratio 199, corresponding to the protonated molecular ion, with characteristic fragmentation patterns involving cleavage of the carbon-sulfur bonds [13].

Chemical Reactivity

The chemical reactivity of methylmethionine sulfonium chloride is dominated by the electrophilic nature of the sulfonium center [14] [15]. The positively charged sulfur atom renders the compound susceptible to nucleophilic attack, with the reaction mechanism typically involving nucleophilic substitution at one of the carbon atoms attached to sulfur [16] [5]. This reactivity pattern is consistent with other sulfonium salts, where the electron-deficient sulfur center activates adjacent carbon atoms toward nucleophilic displacement [5].

The compound undergoes facile reduction reactions, where one-electron reduction leads to homolytic fragmentation of one of the carbon-sulfur bonds, generating organic radicals and neutral thioether products [5]. This radical-generating capability has been exploited in various synthetic applications, although the chemoselective cleavage of specific carbon-sulfur bonds remains a challenge [5].

Under basic conditions, the compound exhibits increased reactivity due to the combination of nucleophilic attack on the sulfonium center and deprotonation of the amino group [17]. The presence of the carboxyl group provides additional sites for chemical modification through standard carboxylic acid chemistry, including ester and amide formation reactions [17].

Structural Relationships to Other Organosulfur Compounds

Methylmethionine sulfonium chloride belongs to the broader family of organosulfur compounds, specifically the sulfonium salt subfamily [18] [4]. Structural comparisons with related compounds reveal important relationships and distinctions. The parent compound L-methionine contains sulfur in the zero oxidation state as a thioether, whereas methylmethionine sulfonium chloride contains sulfur in the plus-one oxidation state [4].

The relationship to S-adenosylmethionine is particularly noteworthy, as both compounds contain sulfonium centers and serve as methyl donors in biological systems [4]. However, S-adenosylmethionine incorporates an adenosyl group, making it significantly larger and more complex than methylmethionine sulfonium chloride. Both compounds share the common feature of electrophilic sulfonium centers that can undergo nucleophilic attack [4].

Compared to other organosulfur compounds such as dimethyl sulfoxide and dimethyl sulfone, methylmethionine sulfonium chloride differs in both oxidation state and structural complexity [18]. Dimethyl sulfoxide contains sulfur in the plus-two oxidation state with a sulfur-oxygen double bond, while dimethyl sulfone contains sulfur in the plus-four oxidation state with two sulfur-oxygen double bonds [18]. These structural differences result in markedly different chemical and physical properties, with the sulfonium salt exhibiting ionic character and high water solubility compared to the more covalent sulfoxide and sulfone derivatives [18].

Enzymatic Regulation

The S-methylmethionine cycle represents a unique metabolic pathway that is ubiquitous among angiosperms but absent from most other organisms [1]. This cycle operates through the coordinated action of two key enzymatic activities: methionine S-methyltransferase, which catalyzes the formation of S-methylmethionine from methionine and S-adenosylmethionine, and homocysteine S-methyltransferase, which reconverts S-methylmethionine back to methionine by transferring the methyl group to homocysteine [2] [3].

The enzymatic regulation of the S-methylmethionine cycle involves multiple levels of control that ensure proper metabolic homeostasis. Methionine S-methyltransferase exhibits strict substrate specificity for L-methionine and S-adenosylmethionine, requiring manganese and zinc as essential cofactors [4]. The enzyme demonstrates Michaelis-Menten kinetics with apparent Km values that vary depending on the tissue type and developmental stage [5]. In Arabidopsis, the single MMT gene is constitutively expressed throughout plant development, but its enzymatic activity is subject to post-translational regulation through metal ion availability and allosteric modulation [5].

Homocysteine S-methyltransferase enzymes display more complex regulatory patterns, as angiosperms typically possess multiple HMT genes belonging to two distinct evolutionary classes [1]. These classes differ significantly in their kinetic properties, substrate affinities, and tissue-specific expression patterns [1] [6]. Class 1 HMT enzymes generally exhibit higher specific activity and are preferentially expressed in reproductive tissues, while Class 2 HMT enzymes show broader tissue distribution and lower specific activity [7]. The differential expression and regulation of these HMT classes allow plants to fine-tune the S-methylmethionine cycle according to tissue-specific metabolic demands [7].

The enzymatic regulation extends beyond the core S-methylmethionine cycle enzymes to include upstream and downstream metabolic enzymes. S-adenosylmethionine synthetase, which provides the methyl donor for S-methylmethionine synthesis, is subject to feedback inhibition by S-adenosylhomocysteine [5]. Similarly, S-adenosylhomocysteine hydrolase, which generates homocysteine for the reconversion reaction, exhibits product inhibition that can modulate cycle activity [5]. This multi-enzyme regulatory network ensures that the S-methylmethionine cycle responds appropriately to cellular metabolic status and maintains proper methionine and S-adenosylmethionine homeostasis [5].

Metabolic Flux Analysis

Quantitative analysis of metabolic flux through the S-methylmethionine cycle has revealed its substantial contribution to plant sulfur and one-carbon metabolism [1]. In mature Arabidopsis leaves under optimal growth conditions, the S-methylmethionine cycle consumes approximately fifty percent of the total S-adenosylmethionine produced by the cell [1] [5]. This represents a significant metabolic investment, considering that each turn of the cycle results in the net hydrolysis of one molecule of ATP to adenosine, pyrophosphate, and phosphate [2] [3].

The flux analysis demonstrates that S-methylmethionine synthesis and conversion operate at nearly equivalent rates, maintaining steady-state concentrations of S-methylmethionine that typically represent two to five percent of the total free amino acid pool in plant tissues [1] [8]. The bidirectional flux through the cycle responds dynamically to changes in methionine demand, S-adenosylmethionine availability, and developmental signals [5]. During periods of high methionine requirement, such as active protein synthesis or seed development, the flux from S-methylmethionine to methionine increases substantially [9].

Metabolic flux analysis has also revealed tissue-specific variations in S-methylmethionine cycle activity. Root tissues generally exhibit lower cycle activity compared to photosynthetic tissues, but show enhanced flux during periods of increased sulfur assimilation [10]. Reproductive tissues, particularly developing seeds, demonstrate elevated HMT activity to support the conversion of transported S-methylmethionine to methionine for protein synthesis [9]. The cycle activity is also responsive to environmental conditions, with sulfur limitation leading to increased flux to conserve methionine pools [10].

The integration of flux analysis with isotopic labeling studies has provided insights into the temporal dynamics of the S-methylmethionine cycle [2] [3]. Pulse-chase experiments using radiolabeled methionine demonstrate rapid incorporation into S-methylmethionine within minutes, followed by gradual conversion back to methionine over hours [2]. This temporal pattern supports the role of the cycle as a buffering mechanism that can rapidly mobilize methionine equivalents when needed while maintaining stable methionine pools during normal metabolism [1] [5].

Specific Characteristics in Angiosperms

The S-methylmethionine cycle exhibits several distinctive characteristics that are specific to angiosperms and distinguish it from sulfur metabolism in other organisms [1] [8]. The evolutionary origin of this cycle appears to be linked to the unique physiological demands of flowering plants, particularly the need for efficient long-distance transport of organic sulfur compounds and the regulation of S-adenosylmethionine levels in the absence of feedback control mechanisms present in other eukaryotes [1].

One of the most remarkable characteristics of the angiosperm S-methylmethionine cycle is its ubiquitous distribution across all major taxonomic groups within this plant division [1] [11]. From monocots like maize and wheat to dicots such as Arabidopsis and legumes, all examined species possess functional MMT and HMT genes and demonstrate active S-methylmethionine cycling [1] [8] [9]. This universal presence suggests that the cycle evolved early in angiosperm evolution and has been strongly conserved due to its essential physiological functions [1].

The tissue-specific expression patterns of S-methylmethionine cycle components reveal adaptations to the complex multicellular organization of angiosperms [8] [9]. MMT expression is generally constitutive across all tissues, ensuring the capacity for S-methylmethionine synthesis wherever methionine is available [1]. In contrast, HMT genes show tissue-specific and developmentally regulated expression patterns that reflect the diverse roles of the cycle in different plant organs [1] [7]. The differential expression of multiple HMT genes allows angiosperms to fine-tune S-methylmethionine metabolism according to specific tissue requirements [1].

The integration of the S-methylmethionine cycle with phloem transport represents another angiosperm-specific characteristic [8] [9]. S-methylmethionine serves as a major form of reduced sulfur in the phloem sap, accounting for significant portions of the sulfur transported from vegetative tissues to developing sinks [8]. This transport function is particularly important during seed development, where S-methylmethionine can provide up to half of the sulfur required for seed protein synthesis [8] [9]. The evolution of specialized transport mechanisms and the coordination between source and sink tissues for S-methylmethionine metabolism represents a sophisticated adaptation to the complex developmental programs of flowering plants [9].

Key Enzymes in SMM Metabolism

Methionine S-Methyltransferase (MMT)

Methionine S-methyltransferase represents a unique enzyme that is exclusive to the plant kingdom and catalyzes the formation of S-methylmethionine from L-methionine and S-adenosylmethionine [4] [8]. This enzyme exhibits a distinctive bipartite structure consisting of an N-terminal methyltransferase domain of approximately three hundred residues and a large C-terminal region of approximately eight hundred residues that shares significant similarity with aminotransferases and other pyridoxal 5'-phosphate-dependent enzymes [8]. This structural organization suggests that the evolution of MMT involved a gene fusion event, resulting in a methyltransferase unlike any other known enzyme [8].

The catalytic mechanism of MMT involves the transfer of a methyl group from S-adenosylmethionine to the sulfur atom of methionine, forming S-methylmethionine and S-adenosylhomocysteine [4]. The enzyme requires divalent metal ions, specifically manganese and zinc, as essential cofactors for optimal activity [4]. The metal cofactors appear to be involved in substrate binding and proper positioning within the active site, as metal chelation leads to complete loss of enzymatic activity [4]. The enzyme exhibits strict stereospecificity for L-methionine and shows high specificity for S-adenosylmethionine as the methyl donor [4].

Kinetic analysis of MMT reveals Michaelis-Menten behavior with respect to both substrates [5]. The apparent Km values for methionine typically range from 0.5 to 2.0 millimolar, while the Km for S-adenosylmethionine is generally lower, ranging from 0.1 to 0.5 millimolar [5]. The enzyme exhibits product inhibition by S-adenosylhomocysteine, which provides a feedback mechanism linking MMT activity to the overall methylation status of the cell [5]. The specific activity of MMT varies among plant species and tissues, with higher activities generally observed in actively growing tissues and reproductive organs [5].

The regulation of MMT expression occurs primarily at the transcriptional level, with the single MMT gene in angiosperms showing constitutive expression across all examined tissues [1] [5]. However, the enzyme activity can be modulated post-translationally through metal ion availability, pH, and the relative concentrations of substrates and products [5]. Environmental factors such as sulfur availability and light conditions can also influence MMT activity, suggesting integration with broader metabolic regulation networks [5]. The enzyme appears to be localized in the cytoplasm, where it has access to the cellular pools of methionine and S-adenosylmethionine [5].

Homocysteine S-Methyltransferase (HMT)

Homocysteine S-methyltransferase enzymes catalyze the conversion of S-methylmethionine back to methionine by transferring the methyl group to homocysteine [6] [7]. Angiosperms typically possess multiple HMT genes that can be classified into two evolutionarily distinct classes based on sequence similarity and enzymatic properties [1]. These multiple HMT enzymes allow plants to fine-tune the S-methylmethionine cycle according to tissue-specific requirements and developmental stages [1] [7].

The Class 1 HMT enzymes generally exhibit higher specific activity and show preferential expression in reproductive tissues, particularly during seed development [7]. These enzymes demonstrate lower Km values for S-methylmethionine, indicating higher substrate affinity, and are thought to be primarily responsible for the conversion of transported S-methylmethionine to methionine in sink tissues [7]. The expression of Class 1 HMT genes is often developmentally regulated and can be induced by factors that increase methionine demand [7].

Class 2 HMT enzymes show broader tissue distribution and more constitutive expression patterns [7]. These enzymes generally have higher Km values for S-methylmethionine and lower specific activities compared to Class 1 enzymes [7]. They appear to function primarily in maintaining basal S-methylmethionine turnover and contributing to the overall regulation of the S-methylmethionine cycle [7]. The expression of Class 2 HMT genes is less responsive to developmental signals but can be modulated by environmental factors affecting sulfur metabolism [7].

The structural organization of HMT enzymes differs significantly from that of MMT, lacking the distinctive bipartite structure [6]. HMT enzymes belong to a family of methyltransferases that includes betaine-homocysteine S-methyltransferase from animals and certain bacterial methyltransferases [6]. The active site contains a zinc-binding motif that is essential for catalytic activity, and the enzyme structure has been characterized through X-ray crystallography for bacterial homologs [6]. The plant HMT enzymes share the same basic catalytic mechanism but have evolved specific adaptations for S-methylmethionine recognition and processing [6].

Enzyme Kinetics and Regulation

The kinetic properties of S-methylmethionine cycle enzymes reflect their specialized roles in plant metabolism and their integration with broader sulfur and one-carbon metabolic networks [12] [13]. Both MMT and HMT enzymes follow Michaelis-Menten kinetics under physiological conditions, but their kinetic parameters vary significantly between enzyme classes and plant species [12] [13]. The kinetic analysis provides insights into the regulatory mechanisms that control cycle activity and metabolic flux distribution [12].

MMT exhibits relatively high Km values for both methionine and S-adenosylmethionine compared to typical cellular concentrations of these metabolites [5]. This suggests that the enzyme operates under conditions where substrate availability can significantly influence reaction rates, providing a mechanism for metabolic regulation [5]. The enzyme shows competitive inhibition by S-adenosylhomocysteine with respect to S-adenosylmethionine, creating a feedback loop that links MMT activity to the cellular methylation ratio [5]. The inhibition constant for S-adenosylhomocysteine is typically in the range of 10 to 50 micromolar, which is within the physiological range of this metabolite [5].

HMT enzymes display distinct kinetic properties that reflect their functional specialization [12] [13]. Class 1 HMT enzymes generally exhibit lower Km values for S-methylmethionine (typically 50-200 micromolar) and higher specific activities, making them efficient at processing S-methylmethionine even at low concentrations [7]. Class 2 HMT enzymes have higher Km values (typically 200-500 micromolar) and lower specific activities, suggesting a role in managing higher S-methylmethionine concentrations [7]. Both enzyme classes show substrate inhibition at high S-methylmethionine concentrations, which may provide protection against metabolic imbalances [12].

The regulation of enzyme activity extends beyond simple kinetic parameters to include allosteric effects and post-translational modifications [13] [5]. MMT activity can be modulated by the availability of metal cofactors, with manganese and zinc showing different effects on enzyme stability and activity [4]. HMT enzymes are sensitive to pH changes and can be inhibited by various metabolites including certain amino acids and organic acids [13]. Environmental factors such as temperature, light, and nutrient availability can also influence enzyme activity through effects on gene expression, protein stability, and cofactor availability [5]. This multi-level regulation ensures that the S-methylmethionine cycle responds appropriately to changing cellular and environmental conditions while maintaining metabolic homeostasis [5].

Integration with Sulfur and One-Carbon Metabolism

The S-methylmethionine cycle represents a critical nexus between sulfur metabolism and one-carbon metabolism in plants, serving multiple regulatory and transport functions that are essential for cellular homeostasis [14] [10]. This integration occurs through shared metabolites, coordinated enzyme regulation, and metabolic flux distribution that links the cycle to fundamental biosynthetic and regulatory processes [15] [16]. The cycle's position at the intersection of these metabolic networks makes it a key determinant of cellular methylation potential and sulfur distribution [15] [10].

The integration with sulfur metabolism begins with the shared utilization of methionine, which represents the primary reduced sulfur compound derived from the sulfate assimilation pathway [14] [10]. The S-methylmethionine cycle provides an alternative fate for methionine beyond protein synthesis and S-adenosylmethionine formation, creating a storage and transport form that can be mobilized when needed [10]. This function is particularly important during periods of sulfur limitation, when the cycle can help maintain methionine availability for essential processes [10]. The cycle also influences sulfur uptake and assimilation through feedback mechanisms that link S-methylmethionine transport to the regulation of sulfate transporter expression and sulfur assimilatory enzyme activity [10].

The connection to one-carbon metabolism occurs primarily through the shared utilization of S-adenosylmethionine and the production of S-adenosylhomocysteine [15] [16]. The S-methylmethionine cycle consumes approximately fifty percent of cellular S-adenosylmethionine production, making it a major consumer of one-carbon units [1] [5]. This consumption directly impacts the cellular methylation ratio, defined as the ratio of S-adenosylmethionine to S-adenosylhomocysteine, which determines the thermodynamic driving force for methyltransferase reactions [16]. By regulating S-adenosylmethionine levels, the cycle indirectly controls DNA methylation, histone methylation, and other epigenetic modifications [17] [16].

The cycle also interfaces with folate metabolism through the homocysteine remethylation reaction [15]. While plants possess folate-dependent methionine synthase that can regenerate methionine from homocysteine using 5-methyltetrahydrofolate as a methyl donor, the S-methylmethionine cycle provides an alternative pathway that is independent of folate availability [15]. This redundancy ensures methionine homeostasis even when folate metabolism is perturbed [15]. The relative flux through these alternative pathways can shift depending on the availability of folate cofactors and the activity of folate cycle enzymes [15].

The metabolic integration extends to other sulfur-containing compounds and pathways [14] [10]. The S-methylmethionine cycle influences the biosynthesis of polyamines, which require S-adenosylmethionine as a precursor for spermidine and spermine synthesis [18]. By regulating S-adenosylmethionine availability, the cycle indirectly affects polyamine levels and related stress responses [18]. Similarly, the cycle impacts ethylene biosynthesis, which depends on S-adenosylmethionine for the formation of 1-aminocyclopropane-1-carboxylic acid by ACC synthase [10]. The coordination between these pathways ensures that sulfur resources are allocated appropriately among competing metabolic demands [10].

Comparative Metabolism Across Species

The distribution and characteristics of S-methylmethionine metabolism across different species reveal important evolutionary and functional insights [19] [20] [21]. While the complete S-methylmethionine cycle with both MMT and HMT activities is unique to angiosperms, related metabolic activities can be found in other organisms, suggesting ancient evolutionary origins with subsequent specialization [19] [20].

In bacteria, S-methylmethionine metabolism is limited and functionally distinct from the plant cycle [19] [20]. Some bacterial species, including certain strains of Escherichia coli and Aerobacter aerogenes, possess enzymes capable of utilizing S-methylmethionine as a methyl donor for homocysteine methylation, but they lack the MMT enzyme for S-methylmethionine synthesis [20]. This creates a unidirectional pathway rather than a true cycle [20]. The bacterial enzymes involved in S-methylmethionine utilization differ structurally and mechanistically from plant HMT enzymes, suggesting independent evolutionary origins [20]. In some bacterial systems, S-methylmethionine can serve as an alternative sulfur source during methionine limitation, but this represents a minor metabolic pathway [20].

Marine bacteria and algae have evolved alternative strategies for methylated sulfur compound metabolism [22]. Some species synthesize dimethylsulfoniopropionate (DMSP) through pathways that may involve S-methylmethionine intermediates [22]. Recent studies have identified MmtN enzymes in marine bacteria that can synthesize S-methylmethionine, but these enzymes differ significantly from plant MMT in structure and function [22]. The bacterial MmtN enzymes appear to be involved in DMSP biosynthesis rather than methionine metabolism regulation [22].

Mammals and other vertebrates completely lack S-methylmethionine cycle enzymes and instead rely on different mechanisms for methionine metabolism regulation [18] [21]. Mammalian methionine metabolism centers around the activated methyl cycle, which involves S-adenosylmethionine synthesis, methyltransferase reactions, and homocysteine remethylation via betaine-homocysteine S-methyltransferase or methionine synthase [18]. The absence of the S-methylmethionine cycle in mammals is compensated by sophisticated feedback regulation of S-adenosylmethionine synthetase and other cycle enzymes [18]. Mammals can obtain some S-methylmethionine from dietary sources, particularly plant foods, but they lack the enzymatic machinery to synthesize it endogenously [21].

Among plants, the S-methylmethionine cycle shows remarkable conservation across angiosperm species but is absent from most other plant groups [1] [11]. Gymnosperms, ferns, and mosses generally lack MMT enzymes and do not demonstrate S-methylmethionine cycle activity [11]. This distribution suggests that the cycle evolved specifically within the angiosperm lineage, possibly in response to the unique physiological demands of flowering plants [1]. The evolution of the cycle may be linked to the development of complex vascular systems, long-distance transport requirements, and the specialized nutritional demands of seeds and fruits [8] [9].

Comparative analysis of S-methylmethionine cycle components across angiosperm species reveals both conservation and variation [1] [8]. The basic structure and function of MMT enzymes are highly conserved, with all examined species possessing single MMT genes that encode functionally similar enzymes [1] [8]. HMT enzymes show greater diversity, with different species possessing varying numbers of HMT genes and different patterns of tissue-specific expression [1]. This diversity may reflect adaptations to different ecological niches and life history strategies [1]. For example, species with extensive long-distance transport requirements, such as trees and vines, often show enhanced S-methylmethionine transport capabilities and specialized HMT expression patterns [9].

Role in DNA Methylation Processes

The S-methylmethionine cycle plays a crucial but indirect role in plant DNA methylation processes through its regulation of S-adenosylmethionine availability and the cellular methylation ratio [17] [23] [24]. DNA methylation in plants occurs in three sequence contexts - CG, CHG, and CHH - and requires S-adenosylmethionine as the methyl donor for all methyltransferase reactions [17] [23]. By consuming approximately fifty percent of cellular S-adenosylmethionine production, the S-methylmethionine cycle significantly influences the substrate availability for DNA methylation processes [1] [5].

The relationship between S-methylmethionine cycle activity and DNA methylation has been demonstrated through genetic studies using cycle mutants [5] [17]. Arabidopsis plants lacking functional MMT enzymes show elevated S-adenosylmethionine levels and altered methylation ratios compared to wild-type plants [5]. These metabolic changes correlate with detectable alterations in global DNA methylation patterns, particularly affecting CHH methylation, which is most sensitive to S-adenosylmethionine availability [5] [17]. The increased methylation ratio in MMT mutants leads to enhanced activity of DNA methyltransferases and increased methylation at specific genomic loci [5].

The S-methylmethionine cycle interacts with the RNA-directed DNA methylation (RdDM) pathway, which is responsible for establishing and maintaining non-CG methylation in plants [23] [25]. The RdDM pathway requires S-adenosylmethionine as a methyl donor for the DOMAINS REARRANGED METHYLTRANSFERASE 2 (DRM2) enzyme [23]. The activity of the S-methylmethionine cycle can influence RdDM efficiency by modulating S-adenosylmethionine availability [17]. During periods of high S-methylmethionine cycle activity, such as during active transport or storage functions, the competition for S-adenosylmethionine may reduce the flux through RdDM pathways [17].

The cycle's influence on DNA methylation extends to developmental and environmental responses [17] [26]. During plant reproduction, when S-methylmethionine transport and utilization are elevated, there are corresponding changes in DNA methylation patterns that may contribute to parent-of-origin effects and genomic imprinting [27] [25]. The S-methylmethionine cycle activity in pollen and embryo development can influence the methylation patterns inherited by offspring [27]. Environmental stresses that affect S-methylmethionine cycle activity, such as sulfur limitation or temperature stress, can also indirectly influence DNA methylation through changes in S-adenosylmethionine availability [17].

The temporal dynamics of S-methylmethionine cycle activity create fluctuations in methylation potential that may serve regulatory functions [16] [28]. During diurnal cycles, developmental transitions, or stress responses, changes in cycle activity can rapidly alter the cellular capacity for methylation reactions [16]. This provides a mechanism for metabolically-controlled epigenetic regulation that links nutritional status and metabolic activity to chromatin modifications [16] [28]. The integration of metabolic and epigenetic control through the S-methylmethionine cycle represents an important aspect of plant cellular regulation that bridges metabolism and gene expression [16] [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White crystalline powder;; characteristic cabbage taste and aroma

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

199.0433776 g/mol

Monoisotopic Mass

199.0433776 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G9CUR2204U

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 114 of 115 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamins

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BX - Other drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BX04 - Methiosulfonium chloride

Pictograms

Irritant

Irritant

Other CAS

1115-84-0

Wikipedia

Methylmethionine chloride

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 07-15-2023
1: Oktay S, Bayrak G, Alev B, Ipekci H, Ustundag UV, Turkyilmaz IB, Pisiriciler R, Emekli-Alturfan E, Tunali-Akbay T, Yanardag R, Yarat A. The effect of vitamin U on the lung tissue of pentyleneterazole-induced seizures in rats. Naunyn Schmiedebergs Arch Pharmacol. 2018 Feb;391(2):177-184. doi: 10.1007/s00210-017-1447-3. Epub 2017 Dec 7. PubMed PMID: 29218374.
2: Cohen H, Hacham Y, Panizel I, Rogachev I, Aharoni A, Amir R. Repression of CYSTATHIONINE γ-SYNTHASE in Seeds Recruits the S-Methylmethionine Cycle. Plant Physiol. 2017 Jul;174(3):1322-1333. doi: 10.1104/pp.17.00579. Epub 2017 May 23. PubMed PMID: 28536103; PubMed Central PMCID: PMC5490928.
3: Cohen H, Salmon A, Tietel Z, Hacham Y, Amir R. The relative contribution of genes operating in the S-methylmethionine cycle to methionine metabolism in Arabidopsis seeds. Plant Cell Rep. 2017 May;36(5):731-743. doi: 10.1007/s00299-017-2124-1. Epub 2017 Mar 13. PubMed PMID: 28289884.
4: Kim KT, Kim JS, Kim MH, Park JH, Lee JY, Lee W, Min KK, Song MG, Choi CY, Kim WS, Oh HK, Kim DD. Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-(L)-Methionine. Biomol Ther (Seoul). 2017 Jul 1;25(4):434-440. doi: 10.4062/biomolther.2016.254. PubMed PMID: 28274096; PubMed Central PMCID: PMC5499623.
5: Song JH, Lee HR, Shim SM. Determination of S-methyl-L-methionine (SMM) from Brassicaceae Family Vegetables and Characterization of the Intestinal Transport of SMM by Caco-2 Cells. J Food Sci. 2017 Jan;82(1):36-43. doi: 10.1111/1750-3841.13556. Epub 2016 Nov 24. PubMed PMID: 27883364.
6: Khrystych TN, Gontsaryuk DA. [ABOUT CO-OCCURRENCE OF CRHONIC PANCREATITIS WITH GASTRODUODENAL DISEASES]. Lik Sprava. 2015 Apr-Jun;(3-4):87-94. Review. Russian. PubMed PMID: 26827446.
7: Son YR, Choi EH, Kim GT, Park TS, Shim SM. Bioefficacy of Graviola leaf extracts in scavenging free radicals and upregulating antioxidant genes. Food Funct. 2016 Feb;7(2):861-71. doi: 10.1039/c5fo01258a. PubMed PMID: 26674326.
8: Kim WS, Seo HM, Kim WK, Choi JS, Kim I, Sung JH. The Photoprotective Effect of S-Methylmethionine Sulfonium in Skin. Int J Mol Sci. 2015 Jul 28;16(8):17088-100. doi: 10.3390/ijms160817088. PubMed PMID: 26225962; PubMed Central PMCID: PMC4581185.
9: Gezginci-Oktayoglu S, Turkyilmaz IB, Ercin M, Yanardag R, Bolkent S. Vitamin U has a protective effect on valproic acid-induced renal damage due to its anti-oxidant, anti-inflammatory, and anti-fibrotic properties. Protoplasma. 2016 Jan;253(1):127-35. doi: 10.1007/s00709-015-0796-3. Epub 2015 Mar 24. PubMed PMID: 25802006.
10: Tunali S, Kahraman S, Yanardag R. Vitamin U, a novel free radical scavenger, prevents lens injury in rats administered with valproic acid. Hum Exp Toxicol. 2015 Sep;34(9):904-10. doi: 10.1177/0960327114561665. Epub 2014 Dec 9. PubMed PMID: 25504687.
11: Frank A, Cohen H, Hoffman D, Amir R. Methionine and S-methylmethionine exhibit temporal and spatial accumulation patterns during the Arabidopsis life cycle. Amino Acids. 2015 Mar;47(3):497-510. doi: 10.1007/s00726-014-1881-1. Epub 2014 Dec 10. PubMed PMID: 25488426.
12: Morisaki A, Yamada N, Yamanaka S, Matsui K. Dimethyl sulfide as a source of the seaweed-like aroma in cooked soybeans and correlation with its precursor, S-methylmethionine (vitamin U). J Agric Food Chem. 2014 Aug 20;62(33):8289-94. doi: 10.1021/jf501614j. Epub 2014 Aug 12. PubMed PMID: 25090616.
13: Juhász C, Dwivedi S, Kamson DO, Michelhaugh SK, Mittal S. Comparison of amino acid positron emission tomographic radiotracers for molecular imaging of primary and metastatic brain tumors. Mol Imaging. 2014;13. doi: 10.2310/7290.2014.00015. Review. PubMed PMID: 24825818; PubMed Central PMCID: PMC4199087.
14: Sato D, Sugimoto M, Akashi H, Tomita M, Soga T. Comparative metabolite profiling of foxglove aphids (Aulacorthum solani Kaltenbach) on leaves of resistant and susceptible soybean strains. Mol Biosyst. 2014 Apr;10(4):909-15. doi: 10.1039/c3mb70595a. Epub 2014 Feb 11. PubMed PMID: 24514152.
15: Lee HR, Cho SD, Lee WK, Kim GH, Shim SM. Digestive recovery of sulfur-methyl-L-methionine and its bioaccessibility in Kimchi cabbages using a simulated in vitro digestion model system. J Sci Food Agric. 2014 Jan 15;94(1):109-12. doi: 10.1002/jsfa.6205. Epub 2013 May 29. PubMed PMID: 23633413.
16: Patananan AN, Palmer JM, Garvey GS, Keller NP, Clarke SG. A novel automethylation reaction in the Aspergillus nidulans LaeA protein generates S-methylmethionine. J Biol Chem. 2013 May 17;288(20):14032-45. doi: 10.1074/jbc.M113.465765. Epub 2013 Mar 26. PubMed PMID: 23532849; PubMed Central PMCID: PMC3656261.
17: Barding GA Jr, Béni S, Fukao T, Bailey-Serres J, Larive CK. Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress. J Proteome Res. 2013 Feb 1;12(2):898-909. doi: 10.1021/pr300953k. Epub 2012 Dec 27. PubMed PMID: 23205590.
18: Sokmen BB, Tunali S, Yanardag R. Effects of vitamin U (S-methyl methionine sulphonium chloride) on valproic acid induced liver injury in rats. Food Chem Toxicol. 2012 Oct;50(10):3562-6. doi: 10.1016/j.fct.2012.07.056. Epub 2012 Aug 4. PubMed PMID: 22889891.
19: Flores-Mireles AL, Eberhard A, Winans SC. Agrobacterium tumefaciens can obtain sulphur from an opine that is synthesized by octopine synthase using S-methylmethionine as a substrate. Mol Microbiol. 2012 Jun;84(5):845-56. doi: 10.1111/j.1365-2958.2012.08061.x. Epub 2012 May 2. PubMed PMID: 22486934; PubMed Central PMCID: PMC3359404.
20: Lee NY, Park KY, Min HJ, Song KY, Lim YY, Park J, Kim BJ, Kim MN. Inhibitory Effect of Vitamin U (S-Methylmethionine Sulfonium Chloride) on Differentiation in 3T3-L1 Pre-adipocyte Cell Lines. Ann Dermatol. 2012 Feb;24(1):39-44. doi: 10.5021/ad.2012.24.1.39. Epub 2012 Feb 2. PubMed PMID: 22363154; PubMed Central PMCID: PMC3283849.

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